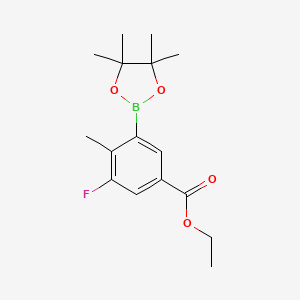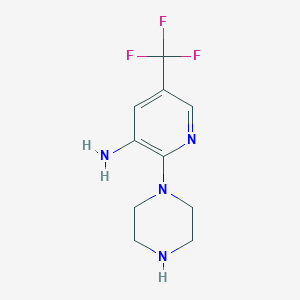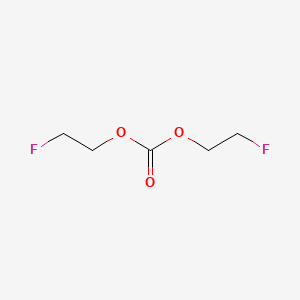
Bis(2-fluoroethyl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-fluoroethyl) carbonate is a fluorine-based linear carbonate compound. It has garnered significant attention in recent years due to its potential applications in various fields, particularly in enhancing the performance of lithium-metal batteries. The compound is known for its ability to form a stable solid electrolyte interphase, which is crucial for the longevity and efficiency of batteries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-fluoroethyl) carbonate typically involves the reaction of 2-fluoroethanol with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester. The general reaction can be represented as:
2C2H4FOH+COCl2→C5H8F2O3+2HCl
where 2-fluoroethanol reacts with phosgene to produce this compound and hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-fluoroethyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-fluoroethanol and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can vary. For example, reaction with an amine can produce a carbamate.
Hydrolysis Products: The primary products of hydrolysis are 2-fluoroethanol and carbon dioxide.
Applications De Recherche Scientifique
Bis(2-fluoroethyl) carbonate has several scientific research applications, including:
Electrolyte Additive in Batteries: It is used as an additive in lithium-metal batteries to enhance the long-term cycle performance by forming a stable solid electrolyte interphase.
Organic Synthesis: The compound can be used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Material Science: It is explored for its potential in developing new materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The primary mechanism by which bis(2-fluoroethyl) carbonate exerts its effects in lithium-metal batteries involves the formation of a lithium fluoride-rich solid electrolyte interphase. This interphase significantly reduces lithium dendrite growth, leading to improved battery performance and longevity . The molecular targets include the lithium metal anode and the electrolyte components, where the carbonate interacts to form a stable interphase.
Comparaison Avec Des Composés Similaires
Vinylene Carbonate: Another electrolyte additive known for its ability to form a stable solid electrolyte interphase.
Fluoroethylene Carbonate: Similar to bis(2-fluoroethyl) carbonate, it is used in battery applications for enhancing performance.
Uniqueness: this compound is unique due to its specific molecular structure, which allows for the formation of a highly stable and lithium fluoride-rich solid electrolyte interphase. This property makes it particularly effective in improving the performance of lithium-metal batteries compared to other similar compounds .
Propriétés
Numéro CAS |
406-15-5 |
|---|---|
Formule moléculaire |
C5H8F2O3 |
Poids moléculaire |
154.11 g/mol |
Nom IUPAC |
bis(2-fluoroethyl) carbonate |
InChI |
InChI=1S/C5H8F2O3/c6-1-3-9-5(8)10-4-2-7/h1-4H2 |
Clé InChI |
YZWIIIGEQKTIMS-UHFFFAOYSA-N |
SMILES canonique |
C(CF)OC(=O)OCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


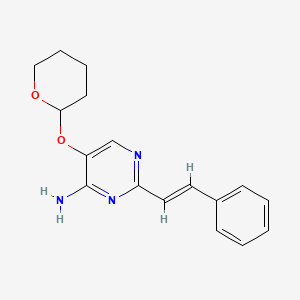
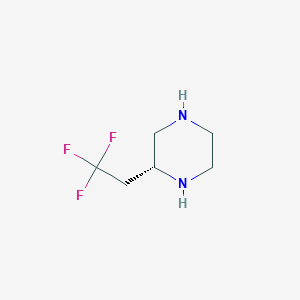
![4-Chloro-5-fluoro-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B15200105.png)
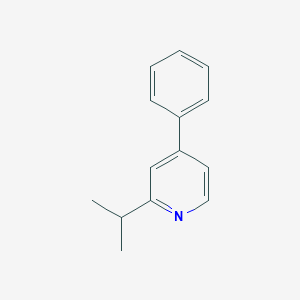
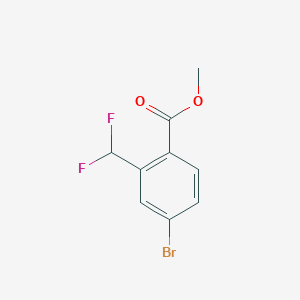
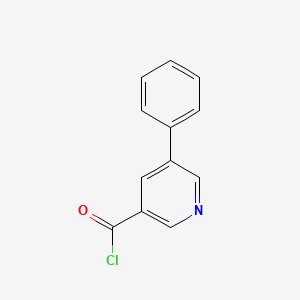
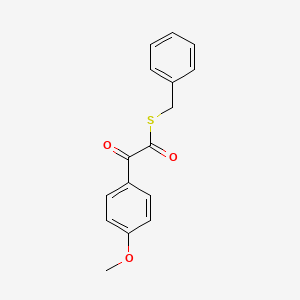

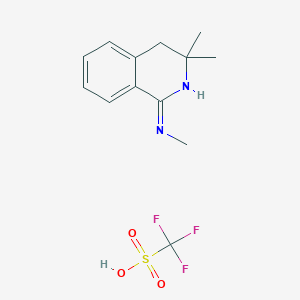
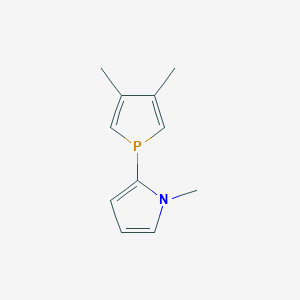
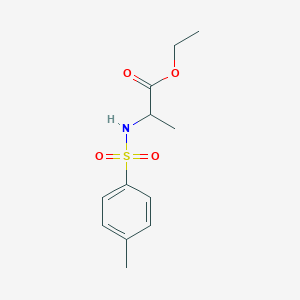
![Pyrrolo[1,2-c]pyrimidine-3-carbonitrile](/img/structure/B15200158.png)
